methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a benzofuran and chromen structure. These structures are known for their diverse biological activities and are often found in natural products and synthetic compounds with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of such complex compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen acids in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted benzofuran and chromen derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The antimicrobial activity is linked to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness: Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate stands out due to its unique combination of benzofuran and chromen structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H20O7 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate |
InChI |
InChI=1S/C27H20O7/c1-30-21-10-6-9-17-11-23(34-27(17)21)20-14-25(28)33-24-12-18(16-7-4-3-5-8-16)22(13-19(20)24)32-15-26(29)31-2/h3-14H,15H2,1-2H3 |
InChI Key |
WUMXJIAACKTSEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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